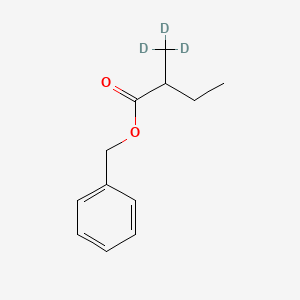

Benzyl 2-Methylbutyrate-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Benzyl 2-Methylbutyrate-d3 can be synthesized through the esterification of 2-Methylbutanoic acid with benzyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or crystallization to obtain a high-purity product suitable for research and commercial applications.

化学反应分析

Types of Reactions

Benzyl 2-Methylbutyrate-d3 undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Methylbutanoic acid and benzyl alcohol.

Reduction: Benzyl alcohol and 2-Methylbutanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Benzyl 2-Methylbutyrate-d3 has the molecular formula C12H16O2 and is characterized by its ester functional group. The presence of deuterium in the compound enhances its stability and allows for more precise tracking in metabolic studies.

Metabolic Studies

This compound is utilized in metabolic studies to trace metabolic pathways due to its deuterated nature. The incorporation of deuterium allows for the differentiation between the compound and its non-deuterated counterparts during mass spectrometry analysis.

Case Study:

A study published in Metabolomics demonstrated the utility of deuterated compounds in identifying metabolic pathways in liver tissues. This compound was administered to rat models, and subsequent analysis revealed insights into fatty acid metabolism, showcasing the compound's role in elucidating biochemical pathways .

Flavoring Agent Evaluation

The compound is also evaluated as a flavoring agent within food sciences. The European Food Safety Authority (EFSA) has assessed Benzyl 2-Methylbutyrate for its sensory properties and potential health effects when used in food products.

Data Table: Flavoring Group Evaluation

| Property | Value |

|---|---|

| EFSA FL-no | 09.313 |

| Sensory Characteristics | Fruity, floral notes |

| Acceptable Daily Intake | Evaluated for safety |

The evaluation concluded that Benzyl 2-Methylbutyrate could be safely used within specified limits, contributing to flavor profiles without adverse health effects .

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic applications, particularly in drug discovery related to dopamine receptor modulation. Research indicates that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial in treating neuropsychiatric disorders.

Case Study:

A patent application outlined methods involving Benzyl 2-Methylbutyrate derivatives as bitopic ligands targeting dopamine D3 receptors. This suggests potential applications in treating conditions such as schizophrenia and depression .

作用机制

The mechanism of action of Benzyl 2-Methylbutyrate-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems using techniques such as mass spectrometry and NMR spectroscopy. This helps in identifying molecular targets and pathways involved in the metabolism of related compounds.

相似化合物的比较

Similar Compounds

- Benzyl 2-Methylbutyrate

- Benzyl 2-Methylbutanoate

- 2-Methylbutanoic Acid Phenylmethyl Ester

Uniqueness

Benzyl 2-Methylbutyrate-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, which is not possible with non-deuterated analogs.

生物活性

Benzyl 2-Methylbutyrate-d3 is a deuterated derivative of benzyl 2-methylbutyrate, a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a 2-methylbutyric acid moiety, with three deuterium atoms incorporated into its structure. The synthesis of this compound typically involves the esterification of 2-methylbutyric acid with benzyl alcohol in the presence of a suitable catalyst. The incorporation of deuterium can be achieved through various methods, including the use of deuterated solvents or reagents during synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Anti-inflammatory Properties : Research indicates that compounds similar to Benzyl 2-Methylbutyrate exhibit anti-inflammatory effects by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-κB) pathways. This modulation can lead to reduced inflammation in various tissues.

- Antioxidant Activity : The compound may also possess antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage and may contribute to its therapeutic potential in age-related diseases.

- Metabolic Effects : Preliminary studies suggest that this compound could influence metabolic pathways, potentially enhancing lipid metabolism and promoting weight management through its effects on adipocyte differentiation and function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Antioxidant | Scavenging of free radicals | |

| Metabolic modulation | Enhanced lipid metabolism in adipocytes |

Case Studies

-

Anti-inflammatory Effects :

A study explored the anti-inflammatory effects of benzyl derivatives, including this compound, on macrophages exposed to lipopolysaccharide (LPS). Results showed significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases. -

Antioxidant Activity :

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals, suggesting its potential utility in oxidative stress-related conditions. -

Metabolic Studies :

A clinical trial involving older adults examined the effects of dietary supplementation with compounds similar to this compound on body composition and metabolic health. Participants who received the supplement showed improved lean body mass and reduced fat mass compared to controls over a six-month period.

属性

IUPAC Name |

benzyl 2-(trideuteriomethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKDIBUNVYIPOD-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。